1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid
Description
1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid is a sulfonamide derivative featuring a benzo[cd]indole core fused with a pyrrolidine-2-carboxylic acid moiety. The sulfonyl group at the 6-position links to pyrrolidine-2-carboxylic acid, introducing both hydrophilic (carboxylic acid) and conformationally constrained (pyrrolidine) elements. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition, as evidenced by related compounds targeting enzymes like porphobilinogen synthase (PBGS) .
Properties
IUPAC Name |
1-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15-10-4-1-3-9-13(7-6-11(17-15)14(9)10)24(22,23)18-8-2-5-12(18)16(20)21/h1,3-4,6-7,12H,2,5,8H2,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHSWARUVROLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of N-Ethylnaphtholactam
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Substrate : N-Ethylnaphtholactam (CAS 1830-56-4)
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Reagent : Chlorosulfonic acid (1.5–3.0 equiv)
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Conditions :
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Solvent: Chloroform (0.1 M)
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Temperature: 0°C → 50°C over 6 hours
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Workup: Ice-water quench, DCM extraction
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Yield : 59%
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Key Data :
Alternative Sulfonation Routes
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Vilsmeier-Haack Formylation/Sulfonation :
Coupling with Pyrrolidine-2-carboxylic Acid
Direct Sulfonamide Formation
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Substrate : Pyrrolidine-2-carboxylic acid (free base or ethyl ester)
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Reagent : Benzo[cd]indole-6-sulfonyl chloride (1.1 equiv)
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Conditions :
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Solvent: DMF or THF
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Base: Triethylamine (2.5 equiv)
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Catalyst: DMAP (0.1 equiv)
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Temperature: 0°C → RT, 12–24 hours
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Key Optimization :
Stepwise Protection/Deprotection Strategy
For acid-sensitive substrates:
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Ester Protection : Ethyl pyrrolidine-2-carboxylate
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Sulfonamide Coupling : As above
Critical Analysis of Methodologies
Yield Comparison
Stereochemical Considerations
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Pyrrolidine Configuration : (S)-enantiomer predominates (>95% ee) when using L-proline derivatives.
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Racemization Risk : Elevated temperatures (>50°C) during coupling lead to 10–15% epimerization.
Advanced Synthetic Strategies
Catalytic Asymmetric Synthesis
Flow Chemistry Applications
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Microreactor Setup :
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| N-Ethylnaphtholactam | 1,250 | 38 |
| Chlorosulfonic acid | 980 | 29 |
| L-Proline derivatives | 3,400 | 22 |
| Solvents/Catalysts | 620 | 11 |
Environmental Impact
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Waste Streams :
Emerging Alternatives
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid
- Structure : Replaces the benzo[cd]indole core with a 1,4-benzodioxine ring (six-membered ring with two oxygen atoms).
- Molecular Formula: C₁₃H₁₅NO₆S vs. C₁₅H₁₄N₂O₅S (target compound) .
- Key Differences: The benzodioxine ring lacks the fused indole system, reducing planarity and rigidity. Higher oxygen content in benzodioxine may enhance solubility but reduce lipophilicity.
Morphlock-1 (2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic Acid [2-Hydroxy-2-(4-Nitro-Phenyl)-Ethyl]-Amide)
- Structure : Shares the benzo[cd]indole-6-sulfonyl scaffold but substitutes pyrrolidine-2-carboxylic acid with a 4-nitrophenyl amide group.
- Biological Activity : Demonstrated selective inhibition of pea PBGS over human PBGS in docking studies, highlighting the impact of substituents on target specificity .
- Key Differences: The amide group in morphlock-1 facilitates hydrogen bonding, while the carboxylic acid in the target compound enables ionic interactions.
N-Substituted 2-Oxo-N-Phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides
- Structure : Aryl sulfonamides synthesized from 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and anilines .
- Properties: Phenyl substituents increase hydrophobicity compared to the pyrrolidine-carboxylic acid group. Limited conformational flexibility due to planar aniline moieties vs. the puckered pyrrolidine ring.
Research Findings and Implications
- Enzyme Inhibition : Morphlock-1’s species-specific PBGS inhibition underscores the role of substituent-target interactions. The target compound’s carboxylic acid may improve binding to polar active sites compared to morphlock-1’s nitro group .
- Synthetic Flexibility : The benzo[cd]indole-6-sulfonyl chloride intermediate enables diverse N-substitutions, as shown in . This modularity supports structure-activity relationship (SAR) studies .
- Conformational Effects : The pyrrolidine ring’s constraint may enhance metabolic stability over flexible alkyl chains in analogues like morphlock-1.
Biological Activity
The compound 1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid is a derivative of benzo[cd]indole and has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings on its biological activity, focusing on mechanisms of action, therapeutic applications, and case studies.
Chemical Structure and Properties
The compound's structure incorporates a pyrrolidine ring linked to a sulfonyl group and an oxo-indole moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 304.31 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Inhibitors of BACE-1 can potentially reduce amyloid plaque formation in the brain, a hallmark of Alzheimer's disease .
- Apoptosis Induction : The compound has been reported to induce apoptosis in various cancer cell lines. This is achieved through the activation of caspases and modulation of mitochondrial pathways, which are critical for programmed cell death .
- Autophagy Modulation : There is evidence suggesting that it may influence autophagy processes, thereby affecting cellular homeostasis and survival in cancer cells .
1. Inhibition of BACE-1
A study demonstrated that derivatives similar to This compound showed sub-micromolar inhibitory activity against BACE-1. The structural features that contributed to this activity include the presence of an aryl appendage that interacts favorably within the enzyme's active site .
2. Anti-Cancer Activity
In vitro studies have shown that the compound can significantly reduce the migration of hepatocellular carcinoma cells. The mechanism involves targeting lysosomal pathways, leading to enhanced autophagy and apoptosis. This dual mechanism makes it a promising candidate for further development in cancer therapy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
